New Fuchsin

Description

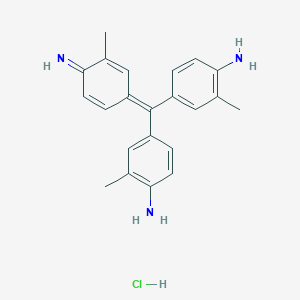

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3.ClH/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18;/h4-12,23H,24-25H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSIPYMEZZPCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879817 | |

| Record name | Basic Violet 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3248-91-7 | |

| Record name | New Fuchsin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3248-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | New fuchsin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-[(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methylene]bis[2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Basic Violet 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-amino-m-tolyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(4-amino-m-tolyl)(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC VIOLET 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A051F48W36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

New Fuchsin: A Comprehensive Technical Guide to its Chemical Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

New Fuchsin, also known as Basic Violet 2 or Magenta III, is a synthetic triarylmethane dye with significant applications in histology, microbiology, and analytical chemistry.[1][2] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and detailed protocols for its principal applications in biological staining.

Chemical Structure and Identification

New Fuchsin is chemically identified as 4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline hydrochloride.[3][4] It is one of the four components of basic fuchsin and is distinguished by the presence of three methyl groups, one on each of its three aromatic rings.[5]

The core structure consists of a central carbon atom bonded to three aminotolyl rings. This cationic chromophore is responsible for its characteristic magenta color. The positive charge is delocalized across the molecule through a conjugated π-system, enabling its function as a potent staining agent.

Below is a two-dimensional representation of the New Fuchsin cation.

Physicochemical and Identification Data

The key properties and identifiers of New Fuchsin are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline | |

| Synonyms | Basic Violet 2, Magenta III, C.I. 42520 | |

| CAS Number | 3248-91-7 | |

| Chemical Formula | C₂₂H₂₄ClN₃ | |

| Molecular Weight | 365.91 g/mol | |

| Appearance | Green to dark green crystalline powder | |

| Melting Point | 228 °C | |

| Boiling Point | >300 °C | |

| Absorption Max (λmax) | 548 - 558 nm (in 50% ethanol) | |

| Solubility in Water | ~10 g/L at 25 °C | |

| Solubility in Ethanol | 1.13% |

Experimental Protocols and Methodologies

New Fuchsin is a critical reagent in several well-established staining protocols. Its ability to impart a vibrant red/magenta color makes it invaluable for the differentiation and identification of cellular structures and microorganisms.

Preparation of Schiff's Reagent

Schiff's reagent is used for the detection of aldehydes, most notably in the Periodic acid-Schiff (PAS) stain to detect glycogen and other carbohydrates in tissues. New Fuchsin can be used as an alternative to basic fuchsin in its preparation.

Protocol:

-

Dissolution: Dissolve 1 gram of New Fuchsin in 200 mL of boiling distilled water. It is crucial to remove the flask from the heat source before adding the dye.

-

Cooling and Addition of Metabisulfite: Cool the solution to 50°C and then add 2 grams of potassium metabisulfite (K₂S₂O₅).

-

Acidification: Allow the solution to cool to room temperature, then add 2 mL of concentrated hydrochloric acid (HCl).

-

Decolorization: Add 2 grams of activated charcoal and let the solution stand in the dark at room temperature overnight.

-

Filtration and Storage: Filter the solution through a Whatman No. 1 filter paper. The resulting solution should be colorless to pale yellow. Store in a dark, airtight bottle at 4°C.

The following diagram illustrates the workflow for the preparation of Schiff's reagent.

References

New Fuchsin: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical properties, applications, and experimental protocols of New Fuchsin for laboratory professionals.

New Fuchsin, a synthetic triarylmethane dye, is a crucial reagent in histology, microbiology, and various other biological research fields. Its vibrant magenta color and specific binding properties make it an invaluable tool for visualizing cellular structures and identifying particular microorganisms. This technical guide provides a detailed overview of New Fuchsin, its properties, and its application in the widely used Ziehl-Neelsen staining technique.

Core Properties of New Fuchsin

New Fuchsin, also known as Basic Violet 2 or Magenta III, is a green crystalline solid that dissolves in solutions to impart an intense reddish-purple color.[1][2] It is one of the components of basic fuchsin.[1] The following tables summarize the key chemical, physical, and spectral properties of New Fuchsin.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 3248-91-7 | [1][2] |

| Molecular Formula | C22H24ClN3 | |

| Molecular Weight | 365.91 g/mol | |

| Appearance | Green to dark green powder/solid | |

| Melting Point | >300 °C (decomposes) | |

| Solubility in Water | 10 g/L at 25 °C | |

| Solubility in Ethanol | 1.13% |

Spectral Properties

| Property | Value | Reference(s) |

| Absorption Maximum (λmax) in Ethanol | 553 - 558 nm | |

| Appearance in Solution | Magenta/Red |

Applications in Research

New Fuchsin's primary application lies in its use as a biological stain. It is a key component of Schiff's reagent, used for the detection of aldehydes, and is fundamental to the Ziehl-Neelsen stain for the identification of acid-fast bacteria, most notably Mycobacterium tuberculosis. Its utility also extends to the staining of leather, paper, and polyacrylonitrile.

Experimental Protocol: Ziehl-Neelsen Staining

The Ziehl-Neelsen stain is a differential staining technique used to identify acid-fast organisms, primarily Mycobacteria. The high mycolic acid content in the cell walls of these bacteria makes them resistant to decolorization by acids after staining with a hot carbol-fuchsin solution.

Reagent Preparation

1. Carbol-Fuchsin Solution (Ziehl-Neelsen)

-

Basic Fuchsin (of which New Fuchsin is a key component): 1 g

-

Ethanol (95%): 10 mL

-

Phenol (melted crystals): 5 mL

-

Distilled Water: 100 mL

Instructions: Dissolve the basic fuchsin in the ethanol. Separately, dissolve the phenol in the distilled water. Mix the two solutions. Allow the final solution to stand for several days and filter before use.

2. Acid-Alcohol Decolorizer

-

Hydrochloric Acid (concentrated): 3 mL

-

Ethanol (95%): 97 mL

Instructions: Slowly and carefully add the concentrated hydrochloric acid to the ethanol.

3. Methylene Blue Counterstain

-

Methylene Blue: 0.3 g

-

Distilled Water: 100 mL

Instructions: Dissolve the methylene blue in the distilled water.

Staining Procedure

-

Smear Preparation and Fixation: Prepare a thin smear of the sample on a clean glass slide. Allow the smear to air dry completely. Heat-fix the smear by passing it through a flame 2-3 times.

-

Primary Staining: Flood the slide with the Carbol-Fuchsin solution. Gently heat the slide until it is steaming, but do not boil. Maintain the steaming for 5 minutes, adding more stain if necessary to prevent drying.

-

Rinsing: Allow the slide to cool and then rinse it gently with tap water.

-

Decolorization: Flood the slide with the acid-alcohol decolorizer for 2-3 minutes, or until the smear appears faintly pink.

-

Rinsing: Rinse the slide thoroughly with tap water.

-

Counterstaining: Flood the slide with the Methylene Blue counterstain and let it stand for 30-60 seconds.

-

Final Rinse and Drying: Rinse the slide with tap water and allow it to air dry.

-

Microscopic Examination: Examine the slide under oil immersion. Acid-fast bacilli will appear red/pink, while other cells and the background will be blue.

Visualizing Workflows and Concepts

To better illustrate the relationships and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Logical diagram of New Fuchsin's classification and applications.

Caption: Experimental workflow for the Ziehl-Neelsen acid-fast stain.

References

A Comprehensive Technical Guide to the Synthesis and Purification of New Fuchsin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of New Fuchsin, a triarylmethane dye with significant applications in biological staining and analytical chemistry. This document outlines the core chemical principles, experimental protocols, and purification methodologies essential for obtaining high-purity New Fuchsin for research and development purposes.

Introduction

New Fuchsin, also known as Magenta III or Basic Violet 2, is a synthetic organic dye belonging to the triarylmethane class.[1] Its vibrant magenta color arises from a conjugated system of aromatic rings, making it a valuable chromophore for various applications. In the biomedical field, it is a key component of the Ziehl-Neelsen stain for identifying acid-fast bacteria and is also utilized in the preparation of Schiff's reagent for the detection of aldehydes.[2][3] Given its utility, the ability to synthesize and purify New Fuchsin to a high degree of purity is of paramount importance for ensuring the reliability and reproducibility of experimental results.

Synthesis of New Fuchsin

The synthesis of New Fuchsin is a two-step process that begins with the condensation of ortho-toluidine with formaldehyde to form a colorless intermediate known as a leuco base. This is followed by an oxidation step to yield the final colored dye.[2][4]

Chemical Reaction Pathway

The overall reaction can be summarized as follows:

-

Condensation: Ortho-toluidine reacts with formaldehyde in the presence of an acid catalyst. This reaction proceeds through an electrophilic substitution mechanism, leading to the formation of a diaminodiphenylmethane intermediate, which then further reacts with another molecule of ortho-toluidine to form the leuco base, tris(4-amino-3-methylphenyl)methane.

-

Oxidation: The leuco base is subsequently oxidized in an acidic medium. This crucial step removes a hydride ion, leading to the formation of a resonance-stabilized carbocation, which is the chromophore responsible for the intense color of New Fuchsin. The chloride salt is the common commercial form.

Experimental Protocol: Synthesis

While a precise, publicly available, step-by-step protocol for the synthesis of New Fuchsin is not extensively detailed in readily accessible literature, the following procedure is based on the general principles of triarylmethane dye synthesis.

Materials:

-

ortho-Toluidine

-

Formaldehyde solution (37% in water)

-

Hydrochloric acid (concentrated)

-

An oxidizing agent (e.g., lead(IV) oxide, manganese dioxide, or arsenic acid, historically)

-

Reaction vessel with a reflux condenser and stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Leuco Base Formation:

-

In a reaction vessel, combine ortho-toluidine and a catalytic amount of concentrated hydrochloric acid.

-

Slowly add formaldehyde solution to the stirred mixture. The reaction is typically exothermic and may require cooling to control the temperature.

-

After the initial reaction subsides, heat the mixture under reflux for several hours to drive the condensation to completion. The exact time and temperature will influence the yield of the leuco base.

-

Upon completion, the reaction mixture is cooled, and the leuco base may precipitate. The crude leuco base can be isolated by filtration.

-

-

Oxidation to New Fuchsin:

-

The crude leuco base is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid).

-

An oxidizing agent is gradually added to the solution while stirring. The solution will develop a deep magenta color as the New Fuchsin is formed.

-

The reaction mixture is stirred for a period to ensure complete oxidation.

-

The crude New Fuchsin can be precipitated from the solution by the addition of a salt, such as sodium chloride ("salting out"), and then collected by filtration.

-

Purification of New Fuchsin

Commercial New Fuchsin is often a mixture of related triarylmethane dyes. For applications requiring high purity, further purification is necessary.

Purification Techniques

The primary methods for purifying New Fuchsin are recrystallization and column chromatography.

3.1.1. Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on the polar nature of New Fuchsin, polar solvents are likely candidates. Ethanol or a mixture of ethanol and water is a plausible solvent system. A systematic approach to solvent screening is recommended to identify the optimal conditions.

-

Procedure:

-

Dissolve the crude New Fuchsin in a minimal amount of the hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals thoroughly.

-

3.1.2. Column Chromatography

Preparative column liquid chromatography is a highly effective method for separating New Fuchsin from its analogues and other impurities.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel is a common choice for the stationary phase. The silica gel should be activated by heating before use.

-

Mobile Phase: A gradient elution using a mixture of a non-polar solvent like methylene chloride and a polar solvent like ethanol has been shown to be effective. The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase.

-

Procedure:

-

The crude New Fuchsin is dissolved in a small amount of the initial mobile phase and adsorbed onto a small amount of silica gel.

-

The silica gel with the adsorbed sample is then loaded onto the top of the prepared column.

-

The column is eluted with the mobile phase, starting with a low polarity and gradually increasing the proportion of the more polar solvent.

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography or UV-Vis spectroscopy) to identify those containing the pure New Fuchsin.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified New Fuchsin.

-

Data Presentation

The following tables summarize key data related to the synthesis and purification of New Fuchsin.

Table 1: Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| o-Toluidine | C₇H₉N | 107.15 | Starting Material |

| Formaldehyde | CH₂O | 30.03 | Starting Material |

| Leuco-New Fuchsin | C₂₂H₂₅N₃ | 331.46 | Intermediate |

| New Fuchsin (chloride salt) | C₂₂H₂₄ClN₃ | 365.91 | Final Product |

Table 2: Purification Data

| Purification Method | Purity Achieved | Reference |

| Preparative Column Liquid Chromatography | > 95% | |

| Recrystallization | Dependent on solvent and procedure | - |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of New Fuchsin.

Conclusion

The synthesis and purification of New Fuchsin are critical processes for obtaining a high-quality reagent for various scientific applications. The two-step synthesis involving condensation and oxidation provides a reliable route to the crude product. Subsequent purification by techniques such as preparative column liquid chromatography is essential for achieving the high purity required for sensitive applications in research and drug development. This guide provides the fundamental knowledge and protocols to enable researchers to produce and purify New Fuchsin effectively.

References

Spectral Properties of New Fuchsin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

New Fuchsin, a synthetic triarylmethane dye, serves as a vital tool in various scientific disciplines, particularly in histology, microbiology, and plant biology. Its vibrant magenta color and specific binding properties make it an invaluable stain for visualizing cellular structures. This technical guide provides a comprehensive overview of the spectral properties of New Fuchsin, detailing its absorption and emission characteristics, and outlines the experimental protocols for their determination.

Core Spectral and Physicochemical Properties

New Fuchsin, also known as Basic Violet 2 or Magenta III, is chemically identified as triamino-tolyl-diphenylmethane chloride.[1][2][3] Its fundamental physicochemical and spectral properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₄ClN₃ | [1][3] |

| Molecular Weight | 365.91 g/mol | |

| Appearance | Green to dark green crystalline powder | |

| Synonyms | Basic Violet 2, Magenta III, C.I. 42520 | |

| CAS Number | 3248-91-7 |

Spectral Characteristics

The utility of New Fuchsin as a stain and potential fluorescent probe is dictated by its interaction with light. The key spectral parameters are its absorption and emission maxima, molar absorptivity, and fluorescence quantum yield.

| Parameter | Wavelength/Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | 553 nm | Aldrich | |

| 554 nm | Not specified | ||

| 556 nm | Conn | ||

| 543 nm | Gurr | ||

| 548 - 558 nm | 50% Ethanol | ||

| Emission Maximum (λem) | Not explicitly stated for New Fuchsin, but Basic Fuchsin (a mixture containing New Fuchsin) shows emission that is dependent on concentration and excitation wavelength. | Ethanol | |

| Molar Absorptivity (ε) | Data for New Fuchsin is not readily available. For the related "Basic Fuchsin", this information can be requested from AAT Bioquest. | Not specified | |

| Fluorescence Quantum Yield (Φf) | The quantum yield of Basic Fuchsin is concentration-dependent and decreases with increasing concentration. | Ethanol |

Experimental Protocols

Accurate determination of the spectral properties of New Fuchsin is crucial for its application in quantitative assays. The following sections describe generalized protocols for measuring its absorbance and fluorescence characteristics.

Determination of Absorption Spectrum and Molar Absorptivity

The absorption spectrum of New Fuchsin can be determined using a UV-Visible spectrophotometer. The molar absorptivity (ε), a measure of how strongly the dye absorbs light at a specific wavelength, can be calculated using the Beer-Lambert law.

Materials:

-

New Fuchsin dye

-

Ethanol (or other appropriate solvent)

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Stock Solution Preparation: Accurately weigh a small amount of New Fuchsin powder and dissolve it in a known volume of ethanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations ranging from approximately 1 µM to 10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 400 nm to 700 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Run a blank scan to zero the instrument.

-

Sample Measurement: Starting with the least concentrated solution, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum. The peak absorbance value will correspond to the λmax.

-

Repeat for all dilutions.

-

Molar Absorptivity Calculation: According to the Beer-Lambert law, A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). Plot a graph of absorbance versus concentration. The slope of the resulting line will be the molar absorptivity (ε).

Determination of Fluorescence Emission Spectrum and Quantum Yield

The fluorescence emission spectrum and quantum yield (Φf) can be determined using a spectrofluorometer. The quantum yield is typically measured relative to a standard with a known quantum yield.

Materials:

-

New Fuchsin dye solution (prepared as above)

-

A standard fluorescent dye with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz fluorescence cuvettes

Protocol:

-

Prepare Solutions: Prepare a dilute solution of New Fuchsin and a solution of the reference standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength to a value where both the sample and the standard absorb light (e.g., 530 nm).

-

Record Emission Spectra:

-

Record the fluorescence emission spectrum of the New Fuchsin solution, scanning a wavelength range that covers its entire emission profile (e.g., 550 nm to 750 nm).

-

Record the fluorescence emission spectrum of the reference standard over its emission range.

-

-

Measure Absorbance: Measure the absorbance of both the New Fuchsin solution and the reference standard solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate Quantum Yield: The fluorescence quantum yield of the New Fuchsin (Φf,NF) can be calculated using the following equation:

Φf,NF = Φf,ref * (INF / Iref) * (Aref / ANF) * (nNF² / nref²)

Where:

-

Φf,ref is the quantum yield of the reference standard.

-

INF and Iref are the integrated fluorescence intensities of the New Fuchsin and the reference standard, respectively.

-

ANF and Aref are the absorbances of the New Fuchsin and the reference standard at the excitation wavelength, respectively.

-

nNF and nref are the refractive indices of the solvents used for the New Fuchsin and the reference standard (if different).

-

Mechanism of Action in Staining

New Fuchsin is a key component of the Ziehl-Neelsen stain for acid-fast bacteria, such as Mycobacterium tuberculosis. Its mechanism of action involves penetrating the waxy mycolic acid-rich cell wall of these bacteria. The dye is driven into the cell wall with the aid of heat or a wetting agent (phenol in carbolfuchsin). Once inside, it resists decolorization by acid-alcohol, allowing the bacteria to retain the magenta color.

In plant histology, Basic Fuchsin is used to stain lignified tissues. While the precise binding mechanism is not fully elucidated, it is thought to react with aldehyde groups present in the lignin polymer.

Visualizing Experimental Workflows and Staining Mechanisms

To clarify the processes described, the following diagrams illustrate the experimental workflow for determining spectral properties and the mechanism of acid-fast staining.

Caption: Workflow for determining the spectral properties of New Fuchsin.

Caption: Mechanism of Ziehl-Neelsen acid-fast staining using New Fuchsin.

References

A Technical Guide: New Fuchsin versus Basic Fuchsin for Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuances of New Fuchsin and Basic Fuchsin, two vital dyes in biological staining. We will delve into their chemical compositions, compare their performance in key staining procedures, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

Understanding the Core Differences: Composition and Properties

The primary distinction between New Fuchsin and Basic Fuchsin lies in their chemical purity and composition. Basic Fuchsin is not a single entity but rather a mixture of several triarylmethane dyes.[1] In contrast, New Fuchsin is a specific, more methylated component of this mixture.[2]

Basic Fuchsin is a variable combination of four main homologues:

-

Pararosaniline (Magenta 0): The simplest of the fuchsins, lacking any methyl groups on the aromatic rings.

-

Rosaniline (Magenta I): Contains one methyl group.

-

Magenta II: Possesses two methyl groups.

-

New Fuchsin (Magenta III): The most methylated of the group, with three methyl groups.[3]

The proportions of these components in Basic Fuchsin can vary significantly between different batches and suppliers, leading to potential inconsistencies in staining outcomes.[1] For certain applications, such as the preparation of Schiff's reagent for the Feulgen reaction, a high content of pararosaniline is often desirable.[4]

New Fuchsin , also known as Basic Violet 2, is a distinct chemical compound, trimethylated fuchsin. Its defined composition offers greater consistency and predictability in staining procedures.

Comparative Data of Fuchsin Dyes

| Property | New Fuchsin (Magenta III) | Pararosaniline (Magenta 0) | Rosaniline (Magenta I) | Magenta II | Basic Fuchsin (Mixture) |

| C.I. Number | 42520 | 42500 | 42510 | - | Varies (e.g., 42500, 42510) |

| Chemical Formula | C₂₂H₂₄ClN₃ | C₁₉H₁₈ClN₃ | C₂₀H₂₀ClN₃ | C₂₁H₂₂N₃Cl | Mixture |

| Molecular Weight | 365.91 g/mol | 323.83 g/mol | 337.86 g/mol | 351.9 g/mol | Varies |

| Absorption Max (nm) | 553-556 | 543-549 | 549-552 | ~554 | 540-555 |

| Appearance | Green crystalline powder | Green crystals | Green crystals | - | Dark green crystals/powder |

Performance in Key Staining Applications

The choice between New Fuchsin and Basic Fuchsin can significantly impact the outcome of staining procedures, particularly in the Ziehl-Neelsen stain for acid-fast bacteria and the Feulgen reaction for DNA localization.

Ziehl-Neelsen Staining for Acid-Fast Bacteria

The Ziehl-Neelsen (ZN) method is a cornerstone for identifying acid-fast bacteria, most notably Mycobacterium tuberculosis. The high mycolic acid content in the cell walls of these bacteria makes them resistant to decolorization by acids after staining with a primary dye, typically carbol-fuchsin.

While both New Fuchsin and Basic Fuchsin can be used to prepare carbol-fuchsin, the composition of Basic Fuchsin can affect the staining quality. Some studies suggest that a Basic Fuchsin with a higher absorption maximum (≥552 nm), which is closer to that of New Fuchsin, provides more consistent and reliable staining of mycobacteria in a rod form, whereas those with a lower absorption maximum may result in a "beady" appearance. New Fuchsin, due to its consistent chemical nature, can be a more reliable choice for this application.

The concentration of the fuchsin dye in the carbol-fuchsin solution is also a critical factor. Studies have shown that reducing the concentration of Basic Fuchsin below 0.3% can significantly decrease the sensitivity of the ZN stain.

Feulgen Reaction for DNA Localization

The Feulgen reaction is a specific and quantitative histochemical method for demonstrating DNA in cell nuclei. The procedure involves acid hydrolysis to unmask aldehyde groups in the deoxyribose sugar of DNA, which then react with Schiff's reagent to produce a characteristic magenta color.

Schiff's reagent is prepared by treating a fuchsin dye with sulfurous acid. The suitability of the fuchsin for preparing a potent Schiff's reagent is crucial. While Basic Fuchsin is traditionally used, its variable composition can lead to inconsistencies. A high proportion of pararosaniline in Basic Fuchsin is often recommended for preparing a quality Schiff's reagent.

However, comparative studies have shown that pure fuchsin analogues, including New Fuchsin, are all well-suited for the Feulgen technique. In terms of staining intensity, they yield nearly identical results. A notable difference is a slight bathochromic shift (a shift to a longer wavelength) in the absorption maximum of the DNA-dye complex as the methylation of the fuchsin increases, with New Fuchsin showing the highest absorption maximum. Furthermore, one study found that Schiff's reagents prepared from New Fuchsin and Magenta II resulted in a higher absorbance of the DNA-dye complex compared to that prepared from pararosaniline. This suggests that New Fuchsin can be a highly effective and potentially more sensitive reagent for the quantitative analysis of DNA using the Feulgen reaction.

Experimental Protocols

The following are detailed protocols for the Ziehl-Neelsen and Feulgen staining methods. While the protocols are generally similar for both dyes, the preparation of the primary staining solution differs.

Ziehl-Neelsen Staining Protocol

Objective: To differentiate acid-fast bacteria from non-acid-fast bacteria.

Principle: The waxy cell wall of acid-fast bacteria has a high affinity for the primary stain, carbol-fuchsin, and resists decolorization by acid-alcohol. Non-acid-fast bacteria are decolorized and then counterstained.

Reagents:

-

Carbol-Fuchsin Solution (using either New Fuchsin or Basic Fuchsin):

-

Solution A: Dissolve 0.3 g of either New Fuchsin or Basic Fuchsin in 10 mL of 95% ethanol.

-

Solution B: Dissolve 5 g of phenol crystals in 95 mL of distilled water.

-

Mix Solution A and Solution B. Let it stand for several hours before use.

-

-

Acid-Alcohol Decolorizer: 3 mL of concentrated hydrochloric acid in 97 mL of 95% ethanol.

-

Counterstain: Methylene blue or Malachite green.

Procedure:

-

Prepare and heat-fix a smear of the specimen on a clean glass slide.

-

Flood the slide with the prepared Carbol-Fuchsin solution.

-

Gently heat the slide until steam rises. Do not boil. Keep the slide steaming for 5 minutes, adding more stain as needed to prevent drying.

-

Allow the slide to cool and then wash it thoroughly with gently running tap water.

-

Decolorize the smear with the acid-alcohol solution until the red color no longer runs from the smear (typically 15-20 seconds).

-

Wash the slide with tap water.

-

Counterstain with methylene blue or malachite green for 30-60 seconds.

-

Wash the slide with tap water and allow it to air dry.

-

Examine under a microscope.

Expected Results:

-

Acid-fast bacilli: Red/Pink

-

Other bacteria and cells: Blue or Green (depending on the counterstain)

Feulgen Staining Protocol

Objective: To specifically stain DNA in cell nuclei.

Principle: Acid hydrolysis removes purine bases from DNA, exposing aldehyde groups which then react with Schiff's reagent to form a magenta-colored compound.

Reagents:

-

1N Hydrochloric Acid (HCl): 8.3 mL of concentrated HCl in 91.7 mL of distilled water.

-

Schiff's Reagent (using either New Fuchsin or Basic Fuchsin):

-

Dissolve 1 g of either New Fuchsin or a high-pararosaniline content Basic Fuchsin in 200 mL of boiling distilled water.

-

Cool the solution to 50°C and filter.

-

Add 2 g of potassium metabisulfite and 2 mL of concentrated HCl to the filtrate.

-

Stopper the flask and store it in the dark for 24 hours. The solution should become colorless or pale yellow.

-

(Optional) If the solution is not completely decolorized, add 0.5 g of activated charcoal, shake for 1 minute, and filter.

-

Store the reagent in a tightly stoppered, dark bottle in the refrigerator.

-

-

Sulfite Wash Solution (optional but recommended): 10 mL of 10% potassium metabisulfite solution, 10 mL of 1N HCl, and 180 mL of distilled water.

-

Counterstain (optional): 0.5% Light Green in 95% ethanol.

Procedure:

-

Bring deparaffinized and hydrated tissue sections to distilled water.

-

Rinse in cold 1N HCl for 1 minute.

-

Hydrolyze in pre-heated 1N HCl at 60°C for 10-12 minutes.

-

Rinse in cold 1N HCl for 1 minute.

-

Rinse in distilled water.

-

Immerse in Schiff's reagent in a dark container for 30-60 minutes.

-

(Optional) Wash in three changes of sulfite wash solution for 2 minutes each.

-

Wash in running tap water for 5-10 minutes.

-

(Optional) Counterstain with Light Green for 1-2 minutes.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

DNA (nuclei): Reddish-purple/Magenta

-

Cytoplasm (if counterstained): Green

Visualizing the Chemistry: Diagrams and Workflows

To better understand the processes described, the following diagrams illustrate the chemical structures and experimental workflows.

Chemical Structures of Fuchsin Dyes```dot

Caption: Ziehl-Neelsen Staining Workflow.

Feulgen Reaction Mechanism

Caption: Feulgen Reaction Simplified Pathway.

Conclusion and Recommendations

The choice between New Fuchsin and Basic Fuchsin is contingent on the specific requirements of the staining application, particularly the need for consistency and, in some cases, enhanced sensitivity.

-

For routine qualitative staining , such as in many diagnostic applications of the Ziehl-Neelsen method, a high-quality, certified Basic Fuchsin may be sufficient. However, for research applications demanding high reproducibility, New Fuchsin is the superior choice due to its defined chemical composition, which eliminates the batch-to-batch variability inherent in Basic Fuchsin.

-

For quantitative applications like the Feulgen reaction for DNA cytophotometry , New Fuchsin is highly recommended . Its purity and the higher absorbance of the resulting DNA-dye complex can lead to more accurate and sensitive measurements.

References

The History and Application of New Fuchsin in Biological Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

New Fuchsin, a synthetic aniline dye, holds a significant place in the history of biological staining. Its vibrant magenta color and specific chemical properties have made it an indispensable tool in microbiology and histology for over a century. This technical guide delves into the history, chemical nature, and core applications of New Fuchsin, providing detailed experimental protocols and quantitative data for its use in modern research and diagnostics.

A Historical Perspective: From Textile Dye to Biological Stain

The story of New Fuchsin is intertwined with the development of synthetic dyes in the mid-19th century. Initially synthesized for the textile industry, its potential for coloring biological tissues was soon recognized. It belongs to the triphenylmethane class of dyes and is a component of "basic fuchsin," a mixture of pararosaniline, rosaniline, magenta II, and New Fuchsin.[1] The name "fuchsine" is a tribute to the botanist Leonhart Fuchs.[2]

The early use of fuchsin dyes in biology was marked by a lack of standardization, with dye batches varying significantly in composition and performance.[3] This led to the establishment of the Biological Stain Commission, which worked to ensure the quality and consistency of biological stains, including basic fuchsin and its components.[3] New Fuchsin, also known as Magenta III or Basic Violet 2, emerged as a distinct and reliable component for specific staining procedures.[4]

Chemical and Physical Properties

New Fuchsin is a methylated derivative of pararosaniline. Its chemical structure and properties are key to its staining applications.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₂₄ClN₃ | |

| Molecular Weight | 365.91 g/mol | |

| Appearance | Green crystalline solid | |

| Color in Solution | Magenta | |

| C.I. Number | 42520 | |

| Absorption Maximum | 553-556 nm in ethanol | |

| Solubility in Water | 1.13 g/100 mL | |

| Solubility in Ethanol | 1.13 g/100 mL |

Synthesis of New Fuchsin

New Fuchsin is synthesized through the condensation of o-toluidine with formaldehyde. This reaction proceeds through a leuco (colorless) intermediate, which is then oxidized to form the colored dye.

Core Applications in Biological Staining

New Fuchsin is a versatile stain with several key applications in biological research and diagnostics.

Ziehl-Neelsen Stain for Acid-Fast Bacteria

The most prominent application of New Fuchsin is in the Ziehl-Neelsen stain, a differential staining technique used to identify acid-fast bacteria, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis. Acid-fast bacteria have a high content of mycolic acid in their cell walls, which makes them resistant to decolorization by acids after staining.

The staining mechanism involves the penetration of the lipophilic carbol-fuchsin (a solution of New Fuchsin in phenol) into the waxy cell wall, facilitated by heating. Once inside, the dye is retained even after treatment with an acid-alcohol decolorizer. Non-acid-fast bacteria are decolorized and are then counterstained, typically with methylene blue.

Quantitative Insights into Ziehl-Neelsen Staining:

The concentration of New Fuchsin in the carbol-fuchsin solution is a critical parameter. Studies have compared the efficacy of different concentrations, with 0.3% and 1% being the most common. While the World Health Organization has at times recommended 0.3%, some studies suggest that a 1% solution may offer higher sensitivity in detecting acid-fast bacilli.

| Parameter | 0.3% Carbol-Fuchsin | 1% Carbol-Fuchsin | Reference(s) |

| Sensitivity | Reported as lower in some studies (e.g., 72.1%) | Reported as higher in some studies (e.g., 83.6%) | |

| Specificity | Generally high | Generally high | |

| Recommendation | Previously recommended by WHO | Recommended by some national programs |

Experimental Protocol: Ziehl-Neelsen Stain

Reagents:

-

Carbol-Fuchsin Solution:

-

New Fuchsin: 1 g

-

Ethanol (95%): 10 mL

-

Phenol (melted): 5 mL

-

Distilled Water: 95 mL

-

Dissolve New Fuchsin in ethanol, then add phenol and water.

-

-

Acid-Alcohol Decolorizer:

-

Concentrated Hydrochloric Acid: 3 mL

-

Ethanol (95%): 97 mL

-

-

Counterstain:

-

Methylene Blue: 0.3 g

-

Distilled Water: 100 mL

-

Procedure:

-

Prepare a thin smear of the specimen on a clean glass slide and heat-fix.

-

Flood the slide with Carbol-Fuchsin solution.

-

Gently heat the slide until it steams (do not boil) and maintain for 5 minutes. Replenish the stain if it begins to dry.

-

Allow the slide to cool and then rinse thoroughly with water.

-

Decolorize with acid-alcohol until the smear is faintly pink (approximately 2 minutes).

-

Rinse with water.

-

Counterstain with Methylene Blue solution for 30-60 seconds.

-

Rinse with water and air dry.

-

Examine under oil immersion.

Expected Results:

-

Acid-fast bacilli: Red/Magenta

-

Other bacteria and cells: Blue

Schiff Reagent and the Periodic Acid-Schiff (PAS) Stain

New Fuchsin is a component of Schiff reagent, which is used to detect aldehydes. The Schiff reagent is prepared by treating a fuchsin solution with sulfurous acid, which results in a colorless solution. In the presence of aldehydes, the chromophore of the dye is restored, producing a characteristic magenta color.

The Periodic acid-Schiff (PAS) stain is a widely used histological technique that employs Schiff reagent to detect polysaccharides such as glycogen, and mucosubstances. Periodic acid oxidizes the vicinal diols in these carbohydrates to aldehydes, which then react with the Schiff reagent to produce a magenta color. While pararosaniline is often preferred for preparing Schiff reagent due to its reliability, New Fuchsin can also be used.

Aldehyde-Fuchsin Stain for Elastic Fibers and Other Tissues

The aldehyde-fuchsin stain, developed by Gomori, is a versatile histological stain used to demonstrate elastic fibers, pancreatic beta-cell granules, and certain mucins. The staining solution is prepared by combining basic fuchsin (often with a high pararosaniline content) with paraldehyde and hydrochloric acid. New Fuchsin can also be a component of the basic fuchsin used. The exact chemical nature of the staining entity is complex and not fully elucidated, but it is thought to involve the formation of a Schiff base.

Experimental Protocol: Aldehyde-Fuchsin Stain for Elastic Fibers

Reagents:

-

Aldehyde-Fuchsin Staining Solution:

-

Basic Fuchsin (or New Fuchsin): 1 g

-

Ethanol (70%): 200 mL

-

Paraldehyde: 2 mL

-

Concentrated Hydrochloric Acid: 2 mL

-

Dissolve the fuchsin in ethanol. Add the paraldehyde and hydrochloric acid. Allow the solution to "ripen" at room temperature for 2-3 days until it turns a deep purple.

-

-

Counterstain (e.g., Light Green):

-

Light Green SF Yellowish: 0.2 g

-

Distilled Water: 100 mL

-

Glacial Acetic Acid: 0.2 mL

-

Procedure:

-

Deparaffinize and rehydrate tissue sections to 70% ethanol.

-

Stain in the ripened Aldehyde-Fuchsin solution for 10-30 minutes.

-

Rinse in 95% ethanol to remove excess stain.

-

Rinse in water.

-

Counterstain with Light Green solution for 1-2 minutes.

-

Dehydrate, clear, and mount.

Expected Results:

-

Elastic fibers: Deep purple

-

Pancreatic beta-cell granules: Deep purple

-

Background: Green

Conclusion

New Fuchsin, from its origins as a textile dye to its current status as a crucial biological stain, has played a vital role in advancing our understanding of microbiology and histology. Its application in the Ziehl-Neelsen stain remains a cornerstone of tuberculosis diagnostics, while its use in the Schiff reagent and aldehyde-fuchsin stain continues to be valuable in various research and pathological investigations. A thorough understanding of its chemical properties and staining mechanisms, coupled with standardized protocols, ensures its continued and effective use in the scientific community.

References

The Core Mechanism of New Fuchsin Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

New Fuchsin, a triaminotriphenylmethane dye, is a cornerstone of histological and microbiological staining. Its utility spans from the identification of acid-fast bacteria, crucial in the diagnosis of diseases like tuberculosis, to the detection of aldehydes in tissues, a fundamental technique in histochemistry. This guide delves into the core mechanisms of New Fuchsin staining, providing detailed experimental protocols and quantitative data to empower researchers in their application of this versatile dye.

Physicochemical Properties of New Fuchsin

New Fuchsin, also known as Magenta III or Basic Violet 2, is a cationic dye with a distinct chemical structure that underpins its staining properties. A comprehensive understanding of its physical and chemical characteristics is essential for its effective application.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₄ClN₃ | [1] |

| Molecular Weight | 365.90 g/mol | [1] |

| C.I. Number | 42520 | [1] |

| Absorption Maximum (λmax) | 548 - 558 nm (in 50% Ethanol) | [1] |

| Appearance | Green crystals or crystalline powder | [1] |

| Solubility | Soluble in water and ethanol |

Mechanism of Action in Staining Procedures

New Fuchsin is predominantly used in two major staining techniques: the Ziehl-Neelsen acid-fast stain and the Schiff reagent for aldehyde detection. The underlying mechanisms in these procedures are distinct and rely on different chemical interactions.

The Ziehl-Neelsen Acid-Fast Stain

The Ziehl-Neelsen stain is a differential staining technique used to identify acid-fast organisms, most notably Mycobacterium species. The "acid-fastness" of these bacteria is attributed to the high mycolic acid content in their cell walls, which are waxy and impermeable to conventional stains like the Gram stain.

The staining mechanism involves the following key steps:

-

Primary Staining with Carbol-Fuchsin: The staining solution contains New Fuchsin (as a component of basic fuchsin) dissolved in phenol (carbolic acid) and alcohol. Phenol acts as a mordant, increasing the porosity of the waxy cell wall, while heat is applied to facilitate the penetration of the dye into the cytoplasm.

-

Decolorization with Acid-Alcohol: A solution of acid and alcohol is used to decolorize the stained smear. Non-acid-fast bacteria, lacking the protective mycolic acid layer, are readily decolorized. However, the mycolic acid in the cell walls of acid-fast bacteria forms a complex with the fuchsin dye, rendering it resistant to decolorization by the acid-alcohol.

-

Counterstaining: A counterstain, typically methylene blue or malachite green, is applied to stain the decolorized non-acid-fast bacteria and the background, providing a contrasting color for visualization.

The result is that acid-fast bacilli appear bright red or pink against a blue or green background.

The Schiff Reagent and Aldehyde Detection

The Schiff reagent is a colorless solution prepared by treating a fuchsin dye, such as New Fuchsin, with sulfurous acid (typically from sodium bisulfite or metabisulfite). This reagent is a sensitive tool for the detection of aldehydes. The mechanism proceeds as follows:

-

Formation of the Schiff Reagent (Leuco Fuchsin): The colored triphenylmethane structure of New Fuchsin is disrupted by the addition of sulfurous acid. This results in the formation of a colorless N-sulfinic acid derivative, often referred to as leucofuchsin.

-

Reaction with Aldehydes: In the presence of an aldehyde, the leucofuchsin undergoes a complex reaction. The aldehyde reacts with the primary amine groups of the decolorized fuchsin.

-

Color Restoration: This reaction leads to the restoration of the quinoid chromophore, resulting in the formation of a new, intensely colored magenta or purple compound. The exact structure of the final colored product is complex and has been a subject of extensive study.

This reaction is highly specific for aldehydes and is the basis for the Periodic Acid-Schiff (PAS) stain, which is widely used in histology to detect glycogen and other carbohydrates that can be oxidized to aldehydes.

Experimental Protocols

Adherence to standardized protocols is critical for reproducible and reliable staining results. The following sections provide detailed methodologies for the preparation of New Fuchsin-based staining solutions and their application.

Preparation of Carbol-Fuchsin for Ziehl-Neelsen Staining

This protocol describes the preparation of a 1% carbol-fuchsin solution, as recommended by the World Health Organization for enhanced sensitivity.

Reagents and Materials:

-

Basic Fuchsin (containing New Fuchsin): 10 g

-

Methanol (95%): 100 ml

-

Phenol (melted crystals): 50 ml

-

Distilled water

-

Flask

-

Water bath (60°C)

-

Filter paper

Procedure:

-

In a flask, dissolve 10 g of basic fuchsin in 100 ml of 95% methanol.

-

In a separate container, carefully add 50 ml of melted phenol.

-

Place the flask containing the fuchsin-methanol solution in a 60°C water bath.

-

Slowly add the melted phenol to the fuchsin solution while gently swirling.

-

Add distilled water to bring the total volume to 1000 ml.

-

Mix thoroughly.

-

Filter the solution before use.

Ziehl-Neelsen Staining Protocol (Hot Method)

This protocol outlines the classical hot staining method for the detection of acid-fast bacilli.

Reagents and Materials:

-

Prepared 1% Carbol-Fuchsin solution

-

Acid-Alcohol Decolorizer (e.g., 3% HCl in 95% ethanol)

-

Counterstain (e.g., 0.3% Methylene Blue or 0.1% Malachite Green)

-

Microscope slides with heat-fixed smears

-

Staining rack

-

Bunsen burner or slide warmer

-

Wash bottle with distilled water

Procedure:

-

Place the heat-fixed smear on a staining rack.

-

Flood the slide with the 1% carbol-fuchsin solution.

-

Gently heat the slide from below with a Bunsen burner or on a slide warmer until steam rises. Do not boil or allow the stain to dry.

-

Maintain the steaming for 5 minutes, adding more stain if necessary to prevent drying.

-

Allow the slide to cool, then rinse thoroughly with gentle running water.

-

Decolorize the smear with acid-alcohol until the red color no longer runs from the smear (typically 1-2 minutes).

-

Wash the slide thoroughly with water.

-

Flood the slide with the counterstain and leave for 1-2 minutes.

-

Rinse the slide with water and allow it to air dry.

-

Examine the slide under oil immersion microscopy.

Preparation of Schiff's Reagent

This protocol details the preparation of Schiff's reagent for the detection of aldehydes.

Reagents and Materials:

-

Basic Fuchsin (containing New Fuchsin): 1 g

-

Distilled water: 200 ml

-

Potassium metabisulfite (K₂S₂O₅): 2 g

-

Concentrated Hydrochloric Acid (HCl): 2 ml

-

Activated charcoal: 2 g

-

Flask

-

Heating source

-

Filter paper (Whatman No. 1)

-

Dark storage bottle

Procedure:

-

Bring 200 ml of distilled water to a boil and remove from the heat source.

-

Immediately add 1 g of basic fuchsin to the hot water and dissolve.

-

Cool the solution to 50°C.

-

Add 2 g of potassium metabisulfite and mix until dissolved.

-

Cool the solution to room temperature.

-

Add 2 ml of concentrated HCl and mix.

-

Add 2 g of activated charcoal, shake well, and allow the solution to stand in the dark overnight at room temperature.

-

Filter the solution through Whatman No. 1 filter paper. The resulting solution should be colorless to pale yellow.

-

Store the reagent in a tightly stoppered dark bottle at 4°C.

Periodic Acid-Schiff (PAS) Staining Protocol

This protocol is a common application of Schiff's reagent for the visualization of carbohydrates.

Reagents and Materials:

-

Prepared Schiff's Reagent

-

Periodic acid solution (e.g., 0.5% aqueous)

-

Hematoxylin counterstain (e.g., Mayer's hematoxylin)

-

Deparaffinized and rehydrated tissue sections on slides

-

Coplin jars

-

Distilled water

-

Running tap water

Procedure:

-

Bring tissue sections to water.

-

Oxidize in 0.5% periodic acid solution for 5 minutes.

-

Rinse well in several changes of distilled water.

-

Place in Schiff's reagent for 15-20 minutes.

-

Wash in running tap water for 5-10 minutes to allow the color to develop.

-

Counterstain with hematoxylin for 1-2 minutes.

-

Wash in running tap water.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.

Data Presentation

Quantitative analysis of staining is crucial for standardization and interpretation. The following table summarizes key quantitative parameters for New Fuchsin staining.

| Parameter | Staining Method | Value/Range | Notes | Reference |

| Primary Stain Concentration | Ziehl-Neelsen | 1% Carbol-Fuchsin | Recommended for higher sensitivity | |

| Ziehl-Neelsen | 0.3% Carbol-Fuchsin | Previously recommended, may have lower sensitivity | ||

| Primary Staining Time | Ziehl-Neelsen (Hot) | 5 minutes (with steaming) | Ensure constant steaming without boiling | |

| Decolorization Time | Ziehl-Neelsen | 1-2 minutes | Or until no more red color runs from the smear | |

| Counterstain Concentration | Ziehl-Neelsen | 0.3% Methylene Blue | Provides a blue background | |

| Ziehl-Neelsen | 0.1% Malachite Green | Provides a green background | ||

| Counterstaining Time | Ziehl-Neelsen | 1-2 minutes | Sufficient for staining non-acid-fast bacteria | |

| Schiff Reagent Incubation | PAS Stain | 15-20 minutes | For optimal color development | |

| Periodic Acid Oxidation | PAS Stain | 5 minutes | To generate aldehydes from carbohydrates |

Conclusion

New Fuchsin remains an indispensable tool in the arsenal of researchers and diagnosticians. A thorough understanding of its underlying chemical principles in both acid-fast and aldehyde-detecting staining methods is paramount for its successful application. The detailed protocols and quantitative data provided in this guide aim to equip scientists and professionals with the necessary knowledge to perform and interpret New Fuchsin staining with precision and confidence, ultimately contributing to advancements in research and diagnostics.

References

A Comprehensive Technical Guide to the Solubility of New Fuchsin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of New Fuchsin (C.I. 42520), a triarylmethane dye widely used in histology, microbiology, and analytical chemistry. Understanding the solubility of this compound in various solvents is critical for its effective application in research, diagnostics, and potential therapeutic development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Properties of New Fuchsin

New Fuchsin, also known as Basic Violet 2 or Magenta III, is a green crystalline solid that forms a magenta-colored solution when dissolved.[1] Its chemical formula is C₂₂H₂₄ClN₃ with a molecular weight of approximately 365.91 g/mol .[2]

Quantitative Solubility Data

The solubility of New Fuchsin can vary based on the solvent, temperature, and the purity of the dye. The following table summarizes the available quantitative solubility data in common laboratory solvents.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 11.3 g/L (1.13%)[3][4] | Not Specified | |

| 10 g/L | 25 | ||

| 1 mg/mL | Not Specified | ||

| Ethanol | 11.3 g/L (1.13%) | Not Specified | |

| 32 g/L (3.2%) | Not Specified | ||

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified | Ultrasonic assistance may be needed. |

| Methanol | Soluble | Not Specified | Often used to prepare stock solutions. |

| 50% Ethanol | Soluble | Not Specified | Commonly used as a solvent for spectrophotometric analysis. |

Note: The term "Basic Fuchsin" is often a mixture of triarylmethane dyes, including New Fuchsin. Solubility data for Basic Fuchsin in DMSO is reported to be as high as 50 mg/mL. It is also soluble in methanol.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of New Fuchsin in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

New Fuchsin powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of New Fuchsin powder to a known volume of the solvent in a series of vials. The exact amount should be more than the anticipated solubility.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved New Fuchsin.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

-

For highly concentrated solutions, perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the spectrophotometer.

-

-

Quantification:

-

Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of New Fuchsin (approximately 553 nm in 50% ethanol).

-

Determine the concentration of the dissolved New Fuchsin using a pre-established calibration curve of known concentrations versus absorbance.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of New Fuchsin solubility.

References

Methodological & Application

Application Notes and Protocols for a New Fuchsin-Based Acid-Fast Staining Method

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an acid-fast staining procedure utilizing New Fuchsin, a triaminotriphenylmethane dye, for the identification of acid-fast bacilli (AFB), primarily Mycobacterium species. This document outlines both a classic "hot" staining (Ziehl-Neelsen type) and a "cold" staining (Kinyoun type) modification, along with comparative data on the efficacy of various acid-fast staining techniques.

Introduction

Acid-fast staining is a critical differential stain used to identify bacteria with high mycolic acid content in their cell walls, such as Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] The waxy nature of the mycobacterial cell wall makes it resistant to common staining procedures like the Gram stain.[3] The acid-fast staining technique utilizes a primary stain that, once penetrated into the bacterial cell wall, is resistant to decolorization by acid-alcohol.

New Fuchsin (C.I. 42520) is a potent staining agent that can be used as the primary dye in carbolfuchsin solutions for acid-fast staining. This protocol provides methodologies for preparing and using a New Fuchsin-based carbolfuchsin solution for the effective visualization of acid-fast organisms.

Principle of the Method

The high lipid and wax content of the mycobacterial cell wall, primarily due to mycolic acids, makes it impermeable to aqueous stains. The New Fuchsin protocol, similar to traditional methods, employs a lipid-soluble primary stain, carbolfuchsin, which contains phenol to facilitate the penetration of the dye into the waxy cell wall. This process can be enhanced by the application of heat (hot method) or by using a higher concentration of the stain and phenol (cold method).

Once the primary stain has penetrated, the cell wall's unique composition allows it to retain the dye even when treated with a potent decolorizing agent like acid-alcohol. Non-acid-fast bacteria and other cellular material are decolorized and subsequently counterstained, typically with methylene blue, providing a contrasting background for the visualization of the red-stained acid-fast bacilli.

Data Presentation: Comparative Efficacy of Acid-Fast Staining Methods

The selection of a staining method can significantly impact diagnostic sensitivity and specificity. The following tables summarize quantitative data from studies comparing different acid-fast staining techniques.

| Staining Method | Sensitivity (%) | Specificity (%) | Reference |

| Ziehl-Neelsen (ZN) | 67.6 | 100 | |

| Fluorescence Microscopy (FM) | 85.2 | 99 | |

| Comparison of Ziehl-Neelsen and Fluorescence Microscopy for the detection of acid-fast bacilli. |

| Number of Specimens | ZN Sensitivity (%) | FM Sensitivity (%) | Reference |

| One | 61 | 83 | |

| Two | 66 | 83 | |

| Three or more | 80 | 92 | |

| Impact of the number of specimens on the sensitivity of Ziehl-Neelsen and Fluorescence Microscopy. |

| Basic Fuchsin Concentration | ZN Sensitivity (%) | Reference |

| 1% | 62 | |

| 0.3% | 65 | |

| 0.1% | 74 (compared to 83 for 1% in a separate cohort) | |

| Effect of Basic Fuchsin concentration on the sensitivity of Ziehl-Neelsen staining. Note: A separate study indicated that reducing the concentration of basic fuchsin below 0.3% significantly reduces sensitivity. |

Experimental Protocols

Reagent Preparation: New Fuchsin Carbolfuchsin Solution

The following are the formulations for the necessary reagents.

4.1.1. New Fuchsin Stock Solution (Alcoholic)

-

New Fuchsin (C.I. 42520): 3 g

-

Ethanol (96%): 100 ml

-

Preparation : Dissolve the New Fuchsin in ethanol. Filter before use.

4.1.2. Phenol Solution (Aqueous)

-

Phenol crystals: 5 g

-

Distilled water: 100 ml

-

Preparation : Gently warm the distilled water and dissolve the phenol crystals.

4.1.3. New Fuchsin Working Solution (Phenolic Carbolfuchsin)

-

New Fuchsin Stock Solution (Alcoholic): 10 ml

-

Phenol Solution (Aqueous): 90 ml

-

Preparation : Mix the alcoholic New Fuchsin solution with the aqueous phenol solution. This working solution should be freshly prepared and filtered before use.

4.1.4. Acid-Alcohol Decolorizer

-

Concentrated Hydrochloric Acid: 3 ml

-

Ethanol (95%): 97 ml

-

Preparation : Slowly add the concentrated hydrochloric acid to the ethanol. Caution : Always add acid to alcohol, not the other way around.

4.1.5. Methylene Blue Counterstain

-

Methylene Blue Chloride: 0.3 g

-

Distilled water: 100 ml

-

Preparation : Dissolve the methylene blue in distilled water.

Specimen Preparation

-

Prepare a thin smear of the specimen on a clean, grease-free glass slide.

-

Allow the smear to air dry completely.

-

Heat-fix the smear by passing it through a flame 2-3 times, or by placing it on a slide warmer at 65-75°C for at least 2 hours. Avoid overheating as it can distort cellular morphology.

Protocol 1: New Fuchsin "Hot" Staining (Ziehl-Neelsen Type)

References

Application Notes and Protocols: Utilizing New Fuchsin in the Feulgen Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Feulgen reaction, a cornerstone in histochemistry and cytochemistry, provides a specific and quantitative method for the visualization of DNA in cell nuclei and chromosomes. Developed by Robert Feulgen and Heinrich Rossenbeck in 1924, this technique relies on the acid hydrolysis of DNA to expose aldehyde groups, which then react with a Schiff reagent to produce a characteristic magenta color. The intensity of this color is directly proportional to the amount of DNA present, making the Feulgen reaction invaluable for studies in cell biology, pathology, and genetics.[1][2][3][4][5]

Basic Fuchsin, a mixture of triaminotriphenylmethane dyes, has traditionally been the primary component of the Schiff reagent. New Fuchsin (C.I. 42520), a methylated analog within the Basic Fuchsin family, has emerged as a viable and, in some cases, superior alternative for the Feulgen reaction. This document provides detailed application notes and protocols for the use of New Fuchsin in the Feulgen reaction, offering insights into its advantages and practical implementation.

Principle of the Feulgen Reaction

The Feulgen reaction is a two-step process:

-

Acid Hydrolysis: Mild acid hydrolysis with hydrochloric acid (HCl) selectively cleaves the purine bases (adenine and guanine) from the deoxyribose sugar of DNA. This process, known as apurination, unmasks the aldehyde groups of the sugar molecules. RNA is not hydrolyzed in this manner due to the presence of a hydroxyl group at the 2' position of the ribose sugar, ensuring the specificity of the reaction for DNA.

-

Staining with Schiff Reagent: The tissue is then treated with Schiff reagent, a colorless solution prepared by the reaction of a dye like New Fuchsin with sulfurous acid. The exposed aldehyde groups in the hydrolyzed DNA react with the colorless Schiff reagent, restoring the dye's chromophore and resulting in the formation of a stable, magenta-colored compound at the site of the DNA.

Advantages of Using New Fuchsin

Studies comparing different fuchsin analogs have indicated that New Fuchsin can offer distinct advantages in the Feulgen reaction:

-

Higher Absorption: The complex formed between New Fuchsin-Schiff reagent and hydrolyzed DNA has been shown to exhibit higher absorption compared to the complex formed with pararosaniline, another common component of Basic Fuchsin. This can lead to a more intense staining, facilitating easier visualization and quantification.

-

Bathochromic Shift: A bathochromic shift (a shift to a longer wavelength) of the absorption maximum is observed with New Fuchsin compared to pararosaniline. This may be advantageous for certain imaging systems and can help in distinguishing the Feulgen staining from other cellular components.

-

Comparable Staining Intensity: While offering higher absorption, the overall staining intensity of pure fuchsin analogs, including New Fuchsin, has been found to be nearly identical.

Quantitative Data Presentation

| Parameter | New Fuchsin | Pararosaniline | Rosaniline | Magenta II | Reference |

| Staining Intensity | Nearly identical to other pure fuchsin analogs | Nearly identical to other pure fuchsin analogs | Nearly identical to other pure fuchsin analogs | Nearly identical to other pure fuchsin analogs | |

| Absorption Maximum (λmax) | Exhibits a bathochromic shift (longer wavelength) | Baseline among fuchsin analogs | Intermediate λmax | Higher absorption than pararosaniline | |

| Suitability for Standardization | Suitable | Recommended for a standard Feulgen technique | Suitable | Suitable |

Experimental Protocols

Preparation of Schiff Reagent using New Fuchsin

This protocol is adapted from standard methods for preparing Schiff reagent from basic fuchsin.

Materials:

-

New Fuchsin (C.I. 42520)

-

Distilled water

-

1N Hydrochloric acid (HCl)

-

Potassium metabisulfite (K₂S₂O₅) or Sodium metabisulfite (Na₂S₂O₅)

-

Activated charcoal

Procedure:

-

Dissolve 1 gram of New Fuchsin in 200 mL of boiling distilled water.

-

Shake the solution thoroughly to ensure the dye is completely dissolved.

-

Cool the solution to 50°C.

-

Filter the solution through a coarse filter paper into a clean flask.

-

To the filtrate, add 30 mL of 1N HCl.

-

Cool the solution to room temperature.

-

Add 1 gram of potassium metabisulfite.

-

Stopper the flask tightly, and allow the solution to stand in the dark at room temperature overnight, or until it becomes a light straw or faint pink color.

-

If the solution is not completely decolorized, add 0.5 grams of activated charcoal, shake for 1-2 minutes, and filter through a coarse filter paper.

-

Store the final Schiff reagent in a tightly stoppered, dark bottle in a refrigerator at 4°C.

Feulgen Staining Protocol for Paraffin-Embedded Sections

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

1N Hydrochloric acid (HCl)

-

Schiff Reagent (prepared with New Fuchsin)

-

Sulfite wash (optional): 10% potassium metabisulfite solution

-

Running tap water

-

Dehydrating alcohols (e.g., 70%, 95%, 100% ethanol)

-

Clearing agent (e.g., xylene)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Bring paraffin-embedded sections to water through a standard series of xylene and graded alcohols.

-

Acid Hydrolysis:

-

Rinse the slides in room temperature 1N HCl for 1 minute.

-